molecular formula C19H14N4O5 B11584329 N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

N-[2-(2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide

Cat. No.: B11584329
M. Wt: 378.3 g/mol
InChI Key: ISHFCEBZWJUYLA-UHFFFAOYSA-N
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Description

N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazolinone core, and a nitrobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of furanones

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzamides

Mechanism of Action

The mechanism of action of N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular receptors can modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(FURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]-4-NITROBENZAMIDE is unique due to its combination of a furan ring, quinazolinone core, and nitrobenzamide moiety. This unique structure imparts distinct biological activities and makes it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

N-[2-(furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H14N4O5/c24-18(12-7-9-13(10-8-12)23(26)27)21-22-17(16-6-3-11-28-16)20-15-5-2-1-4-14(15)19(22)25/h1-11,17,20H,(H,21,24)

InChI Key

ISHFCEBZWJUYLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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